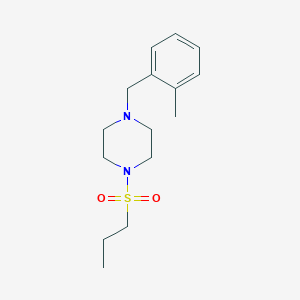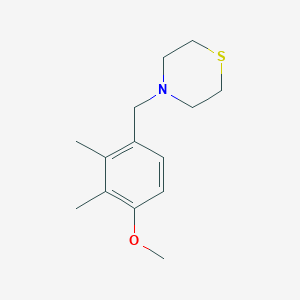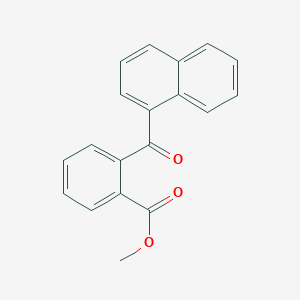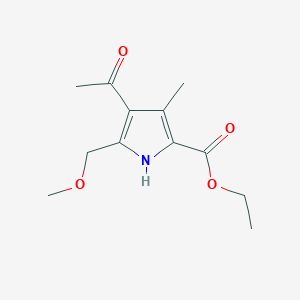
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine, also known as MPSP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and organic solvents. MPSP has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, reward, and cognition. It has also been shown to inhibit the activity of glutamate, which is a neurotransmitter involved in the regulation of excitatory signaling in the brain.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which are key factors in the development of neurodegenerative diseases. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems simultaneously. This makes it a valuable tool for studying the complex interactions between different neurotransmitter systems in the brain. However, one of the limitations of using 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine. One area of research is the development of more potent and selective 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine analogs that can be used as therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the investigation of the long-term effects of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine on brain function and behavior. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves a multi-step process that requires the use of several chemical reagents and catalysts. The most common method for synthesizing 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine involves the reaction of 2-methylbenzylamine with propylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine.
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. 1-(2-methylbenzyl)-4-(propylsulfonyl)piperazine has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-propylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-3-12-20(18,19)17-10-8-16(9-11-17)13-15-7-5-4-6-14(15)2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQHJARHGCBAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(propylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dimethylamino)-2-[2-(2-methoxy-4-methylphenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B5688535.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)
![(1S*,5R*)-6-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5688557.png)
![2-methyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5688569.png)

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)

![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)